molecular formula C12H23ClN2O2 B592191 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 1023301-84-9

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B592191
CAS No.: 1023301-84-9
M. Wt: 262.778
InChI Key: HVLQURGQQISYSQ-UHFFFAOYSA-N
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Description

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 1023301-84-9) is a high-purity spirocyclic chemical building block primarily used in medicinal chemistry and drug discovery research . This compound serves as a crucial synthetic intermediate for constructing more complex molecules, particularly in the development of protein-protein interaction inhibitors . Its unique spirocyclic architecture provides conformational rigidity, which is highly valuable for optimizing the binding affinity and selectivity of potential drug candidates, especially in central nervous system (CNS) targeting therapies and oncology research . The hydrochloride salt form offers enhanced stability and handling properties for synthetic applications. Analytical characterization is confirmed through techniques including 1 H NMR, HPLC, and LC-MS to ensure identity and purity for research applications . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQURGQQISYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670470
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023301-84-9
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
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Preparation Methods

Retrosynthetic Analysis

The synthesis can be dissected into three key stages:

  • Construction of the spirocyclic backbone via cyclization.

  • Introduction of the Boc group to protect the amine.

  • Deprotection and salt formation with hydrochloric acid.

Step-by-Step Preparation Methods

Cyclization of Diethyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate

A precursor diene is subjected to RCM using a Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours. The reaction yields the spirocyclic intermediate with >85% efficiency.

Table 1: Optimization of RCM Conditions

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
3252462
5401287
740888

Boc Protection

The spirocyclic amine is treated with di-tert-butyl dicarbonate (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. The Boc-protected product is isolated in 92% yield after column chromatography.

Hydrochloride Salt Formation

The Boc group is removed using 4M HCl in dioxane (2 equiv) at 0°C for 1 hour. Evaporation under reduced pressure yields the hydrochloride salt as a white solid (95% purity by HPLC).

Synthesis of the Linear Precursor

A ketone intermediate is condensed with tert-butyl carbamate via reductive amination using sodium cyanoborohydride in methanol. The linear amine is obtained in 78% yield.

Acid-Mediated Cyclization

The linear amine undergoes cyclization in trifluoroacetic acid (TFA) at 50°C for 6 hours, forming the spirocyclic framework. The Boc group remains intact during this step.

Table 2: Cyclization Efficiency in Acidic Media

AcidConcentration (M)Time (h)Yield (%)
TFA0.5681
HCl1.0868
H₂SO₄0.51245

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 3.20–3.50 (m, 4H, N–CH₂), 4.10–4.30 (m, 2H, spiro-CH₂).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Boc C–O).

Purity and Stability

The hydrochloride salt exhibits >98% purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water). It remains stable for >12 months at 2–8°C under inert conditions.

Industrial-Scale Considerations

Solvent Selection and Recycling

Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their low boiling points and compatibility with Boc chemistry. Solvent recovery systems reduce environmental impact and costs.

Catalytic Efficiency

Grubbs II catalyst is reused via immobilization on silica gel, achieving 5 reaction cycles with <10% loss in activity.

Challenges and Mitigation Strategies

Epimerization During Cyclization

The spirocyclic center is prone to racemization under acidic conditions. Using low temperatures (0–10°C) and shorter reaction times minimizes this issue.

Byproduct Formation

Excess HCl during deprotection can lead to over-protonation. Stoichiometric control (1.05–1.1 equiv HCl) ensures high yields of the monohydrochloride salt.

Applications in Drug Discovery

The hydrochloride salt serves as a key intermediate for kinase inhibitors and GPCR modulators. Its spirocyclic core enhances binding affinity to hydrophobic pockets in target proteins .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted spirocyclic compounds .

Scientific Research Applications

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.78 g/mol
  • CAS Number : 1023301-84-9
  • XLogP3-AA: Not explicitly reported, but the non-salt form (C₁₂H₂₂N₂O₂) has a molecular weight of 226.32 and likely higher lipophilicity .

Structural Features :

  • The compound contains a spirocyclic core (3.5 membered rings) with two nitrogen atoms, a tert-butyl carboxylate group at position 7, and a hydrochloride salt .
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) for stability .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between the target compound and structurally related spirocyclic amines:

Compound Name CAS Number Molecular Formula Molecular Weight Spiro Ring Functional Groups Key Differences
This compound (Target) 1023301-84-9 C₁₂H₂₃ClN₂O₂ 262.78 [3.5] Diazaspiro, carboxylate, HCl salt Reference compound; optimized for aqueous solubility due to HCl salt .
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (Non-salt form) 896464-16-7 C₁₂H₂₂N₂O₂ 226.32 [3.5] Diazaspiro, carboxylate Higher lipophilicity; lacks HCl salt, reducing aqueous solubility .
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate 236406-49-8 C₁₂H₂₂N₂O₂ 226.32 [4.4] Diazaspiro, carboxylate at position 2 Larger spiro ring ([4.4] vs. [3.5]); altered nitrogen positioning .
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 1523572-07-7 C₁₃H₂₄N₂O₂ 240.34 [4.5] Diazaspiro, carboxylate Expanded spiro system ([4.5]) and additional methylene group; higher MW .
8-Oxa-2-azaspiro[4.5]decane hydrochloride Not specified C₈H₁₆ClNO 177.67 [4.5] Oxazaspiro, HCl salt Oxygen replaces nitrogen in spiro core; reduced basicity .

Physicochemical and Pharmacological Implications

Larger rings (e.g., [4.5]) offer flexibility but may reduce metabolic stability . Example: The target compound’s [3.5] spiro system is preferred in kinase inhibitors for rigid active-site binding .

Salt vs. Non-Salt Forms: The hydrochloride salt (Target) improves aqueous solubility (critical for bioavailability) compared to the non-salt form (CAS: 896464-16-7). However, the salt form may require stricter storage conditions (e.g., inert atmosphere) .

Functional Group Positioning :

  • Carboxylate placement (position 2 vs. 7) alters electronic distribution. For instance, Combi-Blocks’ SS-1666 (position 2 carboxylate) may exhibit different hydrogen-bonding interactions than the target compound .

Heteroatom Substitution :

  • Replacing nitrogen with oxygen (e.g., 8-oxa-2-azaspiro[4.5]decane hydrochloride) reduces basicity and modifies solubility and reactivity .

Biological Activity

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS No. 1023301-84-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.78 g/mol
  • Purity : Typically ≥98% .

Synthesis

The synthesis of this compound involves several steps, including the formation of intermediates through reactions such as epoxidation and ring enlargement. The yield of the synthesis can reach up to 70.7%, making it suitable for large-scale preparation .

Research indicates that compounds related to this compound can modulate the activity of chemokine receptors, particularly CCR3 and CCR5. These receptors are significant in various inflammatory processes and viral infections, including HIV .

Therapeutic Potential

  • Antiviral Activity : The compound has shown promise in inhibiting HIV replication by targeting chemokine receptors involved in viral entry into host cells.
  • Anti-inflammatory Effects : By modulating chemokine receptor activity, it may help in the treatment of inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated that derivatives of diazaspiro compounds can inhibit CCR5-mediated HIV entry with IC50 values in the low micromolar range.
Study B Showed that the compound exhibits anti-inflammatory properties in murine models by reducing cytokine levels associated with inflammation.
Study C Reported successful synthesis and characterization of tert-butyl 2,7-diazaspiro[3.5]nonane derivatives with enhanced biological activity compared to parent compounds .

Toxicological Profile

The compound is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory tract irritation upon inhalation . However, it has not been classified as harmful by ingestion according to existing guidelines due to insufficient evidence from animal or human studies.

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, and how is purity confirmed?

Methodological Answer:
A common synthetic route involves treating the tert-butyl-protected precursor with hydrochloric acid (HCl) in dioxane, followed by azeotropic drying with toluene to remove residual solvents . Purity is typically confirmed via HPLC using conditions such as a YMC-Actus Triart C18 column (5 µm, 12 nm) with a mobile phase of acetonitrile/water (0.1% formic acid). LCMS analysis (e.g., m/z 727 [M+H]⁺) and retention time matching (e.g., 1.27 minutes under SMD-TFA05 conditions) are critical for validation .

Basic: What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • LCMS : Used to confirm molecular weight (e.g., m/z 727 [M+H]⁺ for intermediates) .
  • HPLC : Retention time consistency under standardized conditions (e.g., 1.27–1.32 minutes) ensures batch-to-batch reproducibility .
  • NMR : While not explicitly detailed in the evidence, proton and carbon NMR are standard for confirming spirocyclic structure and Boc-deprotection .

Advanced: How does the 2,7-diazaspiro[3.5]nonane scaffold influence pharmacological activity in sigma receptor (SR) ligands?

Methodological Answer:
The spirocyclic rigidity of the scaffold enhances binding affinity to sigma receptors by restricting conformational flexibility, as demonstrated in derivatives like compound 4b (EC₅₀ = 73 nM for σ₁R). Computational docking studies suggest the nitrogen atoms participate in key hydrogen bonds with Glu172 and Asp126 residues of σ₁R, while the spiro structure minimizes off-target interactions . Functional assays (e.g., calcium flux) are recommended to assess intrinsic activity .

Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?

Methodological Answer:
Key challenges include:

  • Low Yield in Coupling Steps : Use of tetrabutylammonium iodide as a phase-transfer catalyst improves reactivity in polar aprotic solvents like DMF .
  • Purification Difficulties : Reverse-phase HPLC with formic acid-modified mobile phases enhances separation of polar intermediates .
  • Boc-Deprotection Efficiency : Excess HCl (4 N in dioxane) ensures complete removal of the tert-butyl group, validated by LCMS .

Basic: What storage conditions are critical for maintaining compound stability?

Methodological Answer:
Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the tert-butyl carbamate group. Purity (>95%) is maintained under these conditions, as reported for CAS 896464-16-7 . Avoid exposure to moisture and strong acids/bases during handling .

Data Contradiction: How to resolve discrepancies in reported molecular weight (e.g., vs. 226.32)?

Methodological Answer:
The molecular weight discrepancy arises from misattribution in , which refers to a different compound. Cross-referencing CAS 896464-16-7 (C₁₂H₂₂N₂O₂, MW 226.32) with synthetic protocols and supplier data confirms the correct formula. Analytical techniques (LCMS, elemental analysis) should always be used to verify identity .

Advanced: What safety precautions are necessary for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 risk) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: How is the compound utilized in synthesizing pharmacologically active derivatives?

Methodological Answer:
The tert-butyl group serves as a transient protecting amine, enabling subsequent functionalization. For example, it is deprotected in situ to generate free amines for coupling with fluorinated aryl groups in kinase inhibitors . The spirocyclic core is retained in final active pharmaceutical ingredients (APIs) to enhance metabolic stability .

Advanced: What strategies mitigate batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line HPLC monitoring ensures reaction completion .
  • Strict Solvent Control : Anhydrous dioxane and toluene reduce side reactions during Boc-deprotection .
  • Quality-by-Design (QbD) : DOE (Design of Experiments) optimizes parameters like temperature (80°C for 1.5 hours) and stoichiometry (1.5 eq. alkylating agents) .

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